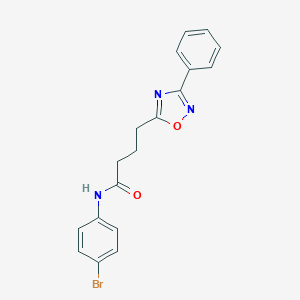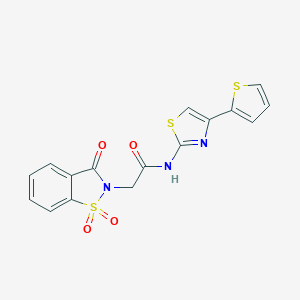
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CFA, is a widely studied compound in the field of medicinal chemistry. It is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins. It has been found to selectively target tyrosine kinases, which are involved in the regulation of cell growth, proliferation, and differentiation. By inhibiting the activity of these kinases, N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can prevent the growth and spread of cancer cells. N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also inhibits the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. By blocking these pathways, N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can reduce inflammation and other pathological processes.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have various biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and reduce inflammation. N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways play crucial roles in the regulation of cell growth, survival, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with numerous research groups reporting its pharmacological effects and mechanism of action. However, N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also has some limitations. It is a relatively non-specific inhibitor, which can lead to off-target effects. It also has poor solubility in water, which can make it difficult to use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of research is the development of more specific inhibitors that can target specific tyrosine kinases or phosphodiesterases. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. Additionally, the in vivo efficacy and toxicity of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide need to be further studied to assess its potential as a therapeutic agent. Overall, the study of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has shown promising results and has the potential to lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 2-aminobenzamide with ethyl 3-chloro-4-fluorobenzoate, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then treated with hydrazine hydrate to obtain N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in high yield and purity. This method has been optimized and modified by various research groups to improve the yield and purity of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has shown promising results in the treatment of cancer, inflammation, and other diseases. N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the activity of various enzymes and proteins, including tyrosine kinases, phosphodiesterases, and cyclooxygenases. These enzymes and proteins play crucial roles in the development and progression of various diseases, making N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide a potential therapeutic agent.
Propiedades
Fórmula molecular |
C16H11ClFN3O2 |
|---|---|
Peso molecular |
331.73 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11ClFN3O2/c17-12-7-10(5-6-13(12)18)20-15(22)8-21-9-19-14-4-2-1-3-11(14)16(21)23/h1-7,9H,8H2,(H,20,22) |
Clave InChI |
REMIGQGTEHVZSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)


![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277196.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)